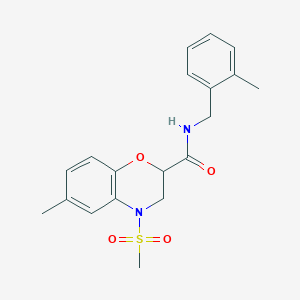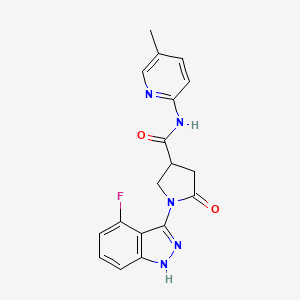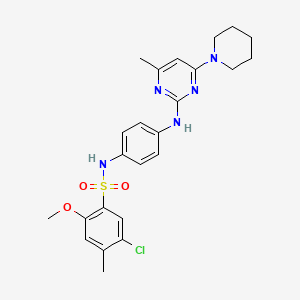
6-methyl-N-(2-methylbenzyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methanesulfonyl-6-methyl-N-[(2-methylphenyl)methyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzoxazine ring, which is a heterocyclic structure containing both oxygen and nitrogen atoms. The presence of methanesulfonyl and carboxamide groups further enhances its reactivity and potential utility in chemical synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-methanesulfonyl-6-methyl-N-[(2-methylphenyl)methyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzoxazine Ring: The initial step involves the cyclization of a suitable precursor to form the benzoxazine ring. This can be achieved through the reaction of an ortho-aminophenol with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group can be introduced via sulfonylation reactions using methanesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Carboxamide Group: The carboxamide group is typically introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative, such as an acid chloride or ester.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-Methanesulfonyl-6-methyl-N-[(2-methylphenyl)methyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, nucleophiles such as amines or thiols, solvents like dichloromethane or tetrahydrofuran.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted benzoxazine derivatives.
Aplicaciones Científicas De Investigación
4-Methanesulfonyl-6-methyl-N-[(2-methylphenyl)methyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting various diseases.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4-methanesulfonyl-6-methyl-N-[(2-methylphenyl)methyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, such as signal transduction, gene expression, and metabolic processes, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Methanesulfonyl-6-methyl-N-[(4-methylphenyl)methyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide: Similar structure with a different substitution pattern on the phenyl ring.
4-Methanesulfonyl-6-methyl-N-[(2-chlorophenyl)methyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide: Contains a chlorine atom instead of a methyl group on the phenyl ring.
Uniqueness
4-Methanesulfonyl-6-methyl-N-[(2-methylphenyl)methyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is unique due to its specific substitution pattern, which can influence its reactivity, biological activity, and potential applications. The presence of the methanesulfonyl group and the benzoxazine ring makes it a versatile compound for various chemical transformations and research applications.
Propiedades
Fórmula molecular |
C19H22N2O4S |
|---|---|
Peso molecular |
374.5 g/mol |
Nombre IUPAC |
6-methyl-N-[(2-methylphenyl)methyl]-4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C19H22N2O4S/c1-13-8-9-17-16(10-13)21(26(3,23)24)12-18(25-17)19(22)20-11-15-7-5-4-6-14(15)2/h4-10,18H,11-12H2,1-3H3,(H,20,22) |
Clave InChI |
LXTMLCILVNSIHB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)OC(CN2S(=O)(=O)C)C(=O)NCC3=CC=CC=C3C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-Chlorophenyl)-2-{[4-methyl-6-(piperidine-1-sulfonyl)quinolin-2-YL]sulfanyl}acetamide](/img/structure/B11232811.png)
![N-[(4-Fluorophenyl)methyl]-2-{[5-(1H-indol-3-YL)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide](/img/structure/B11232821.png)
![N-(3,4-dimethylphenyl)-4-[(4-methoxyphenyl)sulfonyl]-7-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11232836.png)
![4-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-1-(4-fluoro-1H-indazol-3-yl)pyrrolidin-2-one](/img/structure/B11232848.png)
![N-(2,4-difluorophenyl)-2-({4-methyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11232849.png)
![Methyl 4-({[1-(benzylsulfonyl)piperidin-3-yl]carbonyl}amino)benzoate](/img/structure/B11232852.png)
![N-[3-({[1-(4-chlorophenyl)cyclopentyl]carbonyl}amino)-4-methylphenyl]furan-2-carboxamide](/img/structure/B11232856.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-cyclooctylpiperidine-3-carboxamide](/img/structure/B11232865.png)


![2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)acetamide](/img/structure/B11232875.png)
![N-(3-chloro-2-methylphenyl)-2-{[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11232884.png)
![N-(2,6-dimethylphenyl)-2-[2-oxo-4-(pyrrolidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide](/img/structure/B11232894.png)
